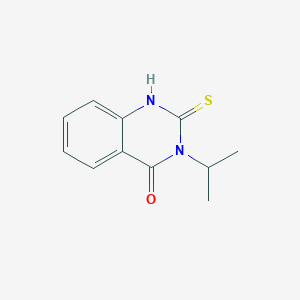

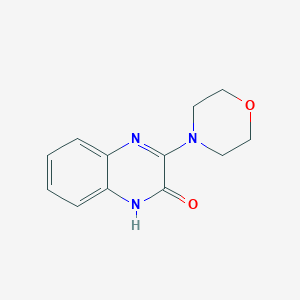

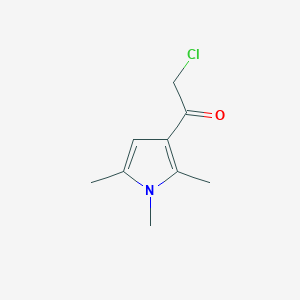

![molecular formula C9H9ClN4OS B1271851 4-氨基-5-[(4-氯苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇 CAS No. 4413-43-8](/img/structure/B1271851.png)

4-氨基-5-[(4-氯苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇

描述

Triazole derivatives, specifically those containing the 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol moiety, have garnered significant interest in the field of pharmaceutical science due to their broad spectrum of biological activities and low toxicity. These compounds are known for their antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, making them promising candidates for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This process yields the basic nucleus, which can then be further modified through condensation reactions with various aldehydes to produce Schiff bases and other derivatives . The synthesis of these compounds is not only of academic interest but also has practical implications, as evidenced by the work conducted at the Department of Toxicological and Inorganic Chemistry of Zaporizhzhia State Medical University .

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations have been employed to determine and optimize the molecular structures of triazole derivatives. These studies reveal dihedral angles between the triazole ring and phenyl rings, as well as the presence of intermolecular hydrogen bonding, which contributes to the stability of the molecules in their crystal lattice . The molecular electrostatic potential surface and various electronic parameters have also been analyzed to discuss the chemical reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives is influenced by their molecular structure, which includes the presence of amino groups and thiols. These functional groups participate in hydrogen bonding and other intermolecular interactions, which not only stabilize the compounds but also play a role in their biological activity. Theoretical studies have predicted that certain triazole compounds can act as potential inhibitors of enzymes such as cyclin-dependent kinase 5, indicating their potential use in therapeutic applications .

Physical and Chemical Properties Analysis

Triazole derivatives are typically crystalline substances that are insoluble in water but soluble in organic solvents. Their physical and chemical properties, such as melting points and solubility, have been characterized using various methods outlined in the State Pharmacopoeia of Ukraine. Instrumental methods such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry have been used to confirm the chemical structures of these compounds . The physicochemical properties of these derivatives are crucial for their potential use in pharmaceuticals, as they affect the compounds' stability, bioavailability, and overall efficacy.

科学研究应用

晶体和分子结构分析

- 晶体结构:已经分析了类似4-氨基-5-(4-氯苯基)-4H-[1,2,4]-三唑-3-硫醇等相关化合物的晶体和分子结构,表明其正交晶系空间群和特定的晶胞参数。这种分析对于理解这类化合物的物理和化学性质至关重要(Sarala et al., 2006)。

合成衍生物用于生物活性

- 抗炎和杀螺剂:合成带有(2,4-二氯苯氧基)基团的1,2,4-三唑,包括上述化合物的衍生物,已经发现了有效的抗炎和杀螺剂(El Shehry et al., 2010)。

- 抗微生物活性:合成了新的1,2,4-三唑衍生物,包括与4-氨基-5-[(4-氯苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇结构相关的化合物,并发现其对各种微生物具有良好或中等的抗微生物活性(Bektaş等,2007)。

- 抗氧化和镇痛活性:含有吡唑的4-氨基-1,2,4-三唑衍生物的某些席夫碱,可以与上述化合物结构相关,显示出显著的镇痛和抗氧化性能(Karrouchi et al., 2016)。

电化学研究

- 电化学行为:已经进行了与类似4-氨基-5-(4-氯苯基)-4H-1,2,4-三唑-3-硫醇相关的化合物的电化学研究,揭示了它们的氧化还原行为和电子转移过程的见解,这在各种化学和生物应用中是必不可少的(Fotouhi et al., 2002)。

腐蚀抑制

- 新型腐蚀抑制剂:对4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇作为铜在盐水环境中的腐蚀抑制剂的研究表明其有效性,表明类似三唑衍生物在金属保护中具有潜在应用(Chauhan et al., 2019)。

生物和药理应用

- DNA酶B抑制剂:合成了与上述化合物结构类似的4-氨基-1,2,4-三唑的席夫碱衍生物,并评估其作为DNA酶B抑制剂,显示出抗菌、抗炎和抗氧化性能(Kate et al., 2018)。

合成和表征用于多种应用

- 合成途径和表征:已经对合成和表征各种1,2,4-三唑衍生物进行了广泛研究,有助于更好地理解它们在制药、农药和材料科学中的潜在应用。研究还侧重于它们的物理化学性质和反应性(Kravchenko et al., 2018)。

属性

IUPAC Name |

4-amino-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4OS/c10-6-1-3-7(4-2-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXMIAZOMPVHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NNC(=S)N2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196052 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((4-chlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

4413-43-8 | |

| Record name | 4-Amino-5-[(4-chlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4413-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((4-chlorophenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((4-chlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

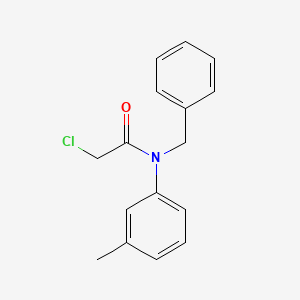

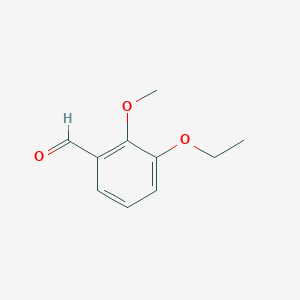

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)

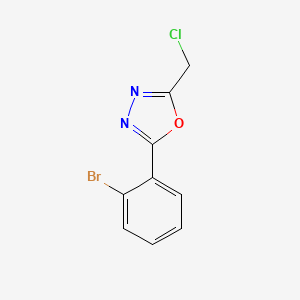

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)

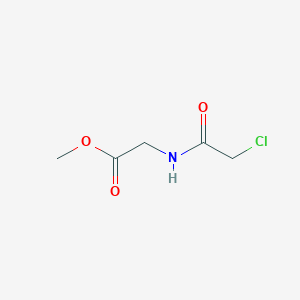

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)